4-(4-Ethylcyclohexyl)cyclohexanone

Descripción general

Descripción

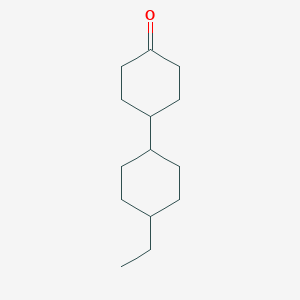

4-(4-Ethylcyclohexyl)cyclohexanone is an organic compound with the molecular formula C₁₄H₂₄O. It is a colorless to light-yellow liquid that is primarily used in various chemical synthesis processes. The compound is characterized by its unique structure, which includes two cyclohexane rings connected by a ketone functional group and an ethyl substituent on one of the cyclohexane rings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone typically involves the alkylation of cyclohexanone with ethylcyclohexane under specific conditions. One common method includes the use of a strong base such as sodium hydride (NaH) to deprotonate the cyclohexanone, followed by the addition of ethylcyclohexane. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may also be used to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Ethylcyclohexyl)cyclohexanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted cyclohexanones.

Aplicaciones Científicas De Investigación

4-(4-Ethylcyclohexyl)cyclohexanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-(4-Ethylcyclohexyl)cyclohexanone depends on its specific application. For instance, in the context of liquid crystal polymers, the compound influences the mesophase behavior of the polymer due to its structural features. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanone: A simpler ketone with a single cyclohexane ring.

4-Ethylcyclohexanone: Similar structure but lacks the second cyclohexane ring.

4-(4-Methylcyclohexyl)cyclohexanone: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

4-(4-Ethylcyclohexyl)cyclohexanone is unique due to its dual cyclohexane ring structure and the presence of an ethyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the production of advanced materials .

Actividad Biológica

4-(4-Ethylcyclohexyl)cyclohexanone is an organic compound with the molecular formula C₁₄H₂₄O, characterized by a unique structure featuring two cyclohexane rings linked by a ketone functional group and an ethyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it relevant in various fields such as medicinal chemistry and materials science.

The compound is primarily a colorless to light-yellow liquid that can be synthesized through several methods, including:

- Oxidation of cyclohexanol derivatives

- Reduction of corresponding carboxylic acids

- Nucleophilic substitution reactions

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various strains of bacteria demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as a new candidate for antibiotic development.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the MIC values for various microorganisms tested against this compound, highlighting its effectiveness as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies using human cell lines indicated that the compound could significantly reduce the production of pro-inflammatory cytokines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that this compound not only inhibited bacterial growth but also reduced biofilm formation, a key factor in chronic infections.

- Inflammation Model : In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. In microbial systems, it may disrupt cell membrane integrity or inhibit essential metabolic pathways. In inflammatory responses, it modulates signaling pathways associated with cytokine production.

Comparison with Similar Compounds

When compared to structurally similar compounds such as cyclohexanone and 4-ethylcyclohexanone, this compound demonstrates enhanced biological activities due to its unique dual cyclohexane structure and ethyl substituent.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexanone | C₆H₁₀O | Simple ketone; widely used as a solvent |

| 4-Ethylcyclohexanone | C₁₀H₁₈O | Contains an ethyl group; used in fragrances |

| This compound | C₁₄H₂₄O | Dual cyclohexane structure; potential antimicrobial and anti-inflammatory properties |

Propiedades

IUPAC Name |

4-(4-ethylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCIOWLZPJIEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450898, DTXSID101335281 | |

| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150763-13-6, 149975-97-3 | |

| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.